Tenfold Greater Potency on KCa2.1 Versus Non-Selective Activator NS309
CM-Tpmf demonstrates a 10-fold enhancement in potency for activating human KCa2.1 channels compared to NS309, a widely used but non-selective KCa2/KCa3 channel activator [1]. The (−)-CM-Tpmf enantiomer achieves an EC50 of 24 nM, whereas NS309 exhibits an EC50 of approximately 240 nM in parallel functional assays using patch-clamp electrophysiology on HEK293 cells expressing recombinant human KCa2.1 [1][2].
| Evidence Dimension | Potency for human KCa2.1 channel activation |
|---|---|
| Target Compound Data | EC50 = 24 nM for (−)-CM-Tpmf |
| Comparator Or Baseline | NS309: EC50 ≈ 240 nM |
| Quantified Difference | 10-fold more potent (EC50 ratio = 10) |
| Conditions | Whole-cell patch-clamp electrophysiology; HEK293 cells expressing recombinant human KCa2.1 channels |
Why This Matters
Superior potency enables lower working concentrations in cellular assays, reducing solvent exposure and minimizing off-target effects associated with higher doses of less potent activators.
- [1] Hougaard, C., Hammami, S., Eriksen, B. L., Sørensen, U. S., Jensen, M. L., Strøbæk, D., & Christophersen, P. (2012). Evidence for a common pharmacological interaction site on KCa2 channels providing both selective activation and selective inhibition of the human KCa2.1 subtype. Molecular Pharmacology, 81(2), 210-219. DOI: 10.1124/mol.111.074252 View Source
- [2] Alfa Chemistry. (n.d.). Evidence for a Common Pharmacological Interaction Site on K(Ca)2 Channels Providing Both Selective Activation and Selective Inhibition of the Human K(Ca)2.1 Subtype. Retrieved from reagents.alfa-chemistry.com View Source
